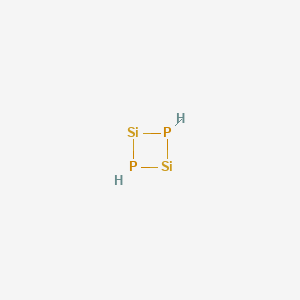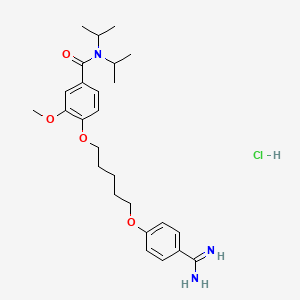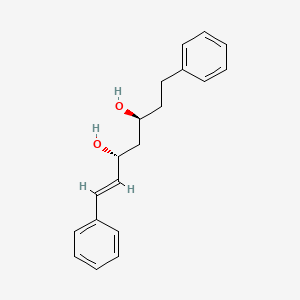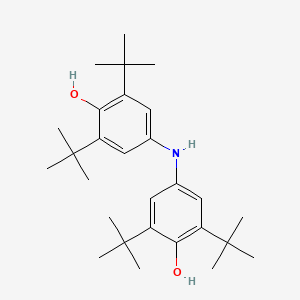
4,4'-Azanediylbis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing oxidative degradation. It is widely used in various industrial applications due to its effectiveness in enhancing the longevity and durability of materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphenol compound. The process involves:
Reactants: 2,6-di-tert-butylphenol, formaldehyde, ammonia
Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
4,4’-Azanediylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its phenolic form from its oxidized state.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various quinone derivatives and substituted phenolic compounds, depending on the specific reagents and conditions used.
科学研究应用
4,4’-Azanediylbis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the production of rubber, plastics, and fuels to enhance their stability and longevity
作用机制
The primary mechanism by which 4,4’-Azanediylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic groups in the compound .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but less steric hindrance.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with a methylene bridge instead of an azanediyl bridge.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the phenol ring
Uniqueness
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is unique due to its azanediyl bridge, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in high-temperature and high-stress environments, where other antioxidants might degrade more rapidly .
属性
CAS 编号 |
2567-22-8 |
|---|---|
分子式 |
C28H43NO2 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyanilino)phenol |
InChI |
InChI=1S/C28H43NO2/c1-25(2,3)19-13-17(14-20(23(19)30)26(4,5)6)29-18-15-21(27(7,8)9)24(31)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
InChI 键 |
GUXOLWLEZYVZCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


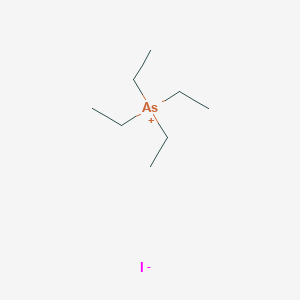
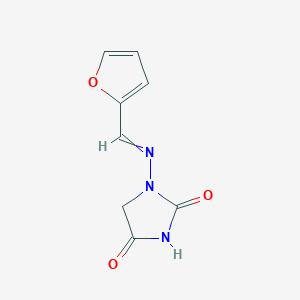
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
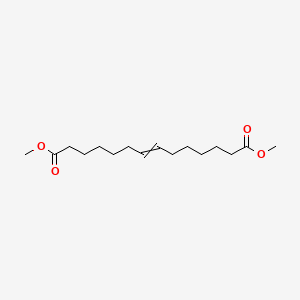

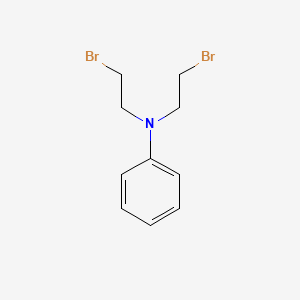
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14755088.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

